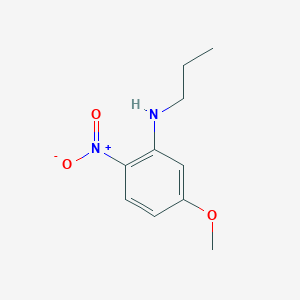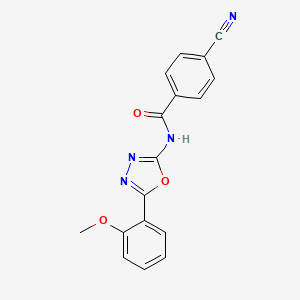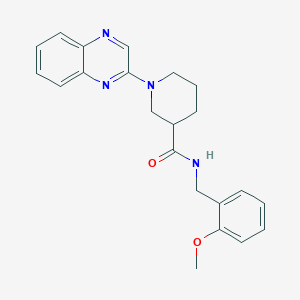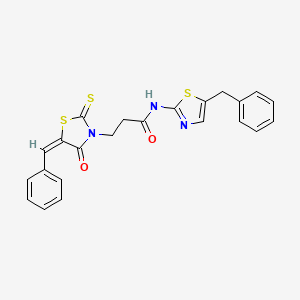
5-Methoxy-2-nitro-N-propylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-nitro-N-propylaniline is a chemical compound with the CAS Number: 1437794-73-4 and a molecular weight of 210.23 . It has a linear formula of C10H14N2O3 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C10H14N2O3/c1-3-6-11-9-7-8 (15-2)4-5-10 (9)12 (13)14/h4-5,7,11H,3,6H2,1-2H3 . This indicates that the molecule consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and DNA Interaction
- 5-Methoxy-2-nitro-N-propylaniline has been utilized in chemical synthesis, particularly in the generation of benzo-substituted phthalazines, which are potential precursors to DNA intercalators. This process involves converting 2-nitro-5-methoxybenzaldehyde to various amines, leading to the formation of the phthalazine compound (Tsoungas & Searcey, 2001).
Dye and Pigment Production
- The compound has been used in the development of heterocyclic amines for dye production. These dyes, derived from substituted N,N-bis-β-hydroxy- and N,N-bis-β-acetoxy-ethylaniline, exhibit various hues on cellulose acetate, influenced by the nature of the heterocyclic ring and the substituents in both the diazo and coupling components (Georgiadou & Tsatsaroni, 2002).
Biotransformation Studies
- Biotransformation pathways of similar compounds in sludge have been explored. For instance, 2,4‐dinitroanisole (DNAN) undergoes reductive biotransformation in sludge, producing metabolites like 2‐methoxy‐5‐nitroaniline and 2,4‐diaminoanisole, which are relevant for understanding the environmental fate of such compounds (Olivares et al., 2013).
Application in Medicine and Biology
- In medicinal chemistry, similar compounds are synthesized for potential use as effectors in prodrugs. For example, the synthesis of 5-amino-seco-CBI compounds aims to study the cytotoxicity of side chain analogues in tumor cell lines, contributing to cancer research (Atwell et al., 1999).
- The compound's homologues, like 2-methoxy-5-nitrobenzyl bromide, have been used as environmentally sensitive protein reagents, aiding in understanding enzyme interactions with substrates (Horton, Kelly, & Koshland, 1965).
Advanced Materials and Chemical Synthesis
- In the field of materials science, derivatives of this compound are used in synthesizing complex organic compounds, such as pyrroloquinolines, which have potential applications in creating new materials and pharmaceuticals (Roberts et al., 1997).
- The compound and its derivatives have been studied through NMR for understanding the electronic and steric effects in substituted nitropyridines and nitrobenzenes, which is crucial for developing new materials and compounds with specific electronic properties (Nudelman & Cerdeira, 1986).
Specialized Chemical Reactions
- The compound's derivatives have unique behaviors in chemical reactions, such as the ring-opening reactions of substituted epoxyisoindolines, contributing to the development of novel synthetic methods in organic chemistry (Mance et al., 2002).
Eigenschaften
IUPAC Name |
5-methoxy-2-nitro-N-propylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-3-6-11-9-7-8(15-2)4-5-10(9)12(13)14/h4-5,7,11H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOVMCNHSWOEJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC(=C1)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![N-(4,5-dimethylthiazol-2-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2477697.png)
![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2477698.png)
![(6-Chloropyridin-2-yl)-[2-(6-methylpyridin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B2477699.png)
![methyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate](/img/structure/B2477700.png)




![1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole](/img/structure/B2477709.png)

![Pyrimidine, 2-[4-(3-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B2477711.png)